N-(4-{5-[3-(2,4-dichlorophenoxy)propyl]-1,2,4-oxadiazol-3-yl}phenyl)-2-(4-methoxyphenyl)acetamide
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Overview
Description
N-(4-{5-[3-(2,4-dichlorophenoxy)propyl]-1,2,4-oxadiazol-3-yl}phenyl)-2-(4-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by its unique structure, which includes a dichlorophenoxy group, an oxadiazole ring, and a methoxyphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{5-[3-(2,4-dichlorophenoxy)propyl]-1,2,4-oxadiazol-3-yl}phenyl)-2-(4-methoxyphenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, followed by the introduction of the dichlorophenoxypropyl group and the methoxyphenylacetamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(4-{5-[3-(2,4-dichlorophenoxy)propyl]-1,2,4-oxadiazol-3-yl}phenyl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Halogens, nucleophiles, and other reagents under various solvent and temperature conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.
Scientific Research Applications
N-(4-{5-[3-(2,4-dichlorophenoxy)propyl]-1,2,4-oxadiazol-3-yl}phenyl)-2-(4-methoxyphenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-{5-[3-(2,4-dichlorophenoxy)propyl]-1,2,4-oxadiazol-3-yl}phenyl)-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Butanoic acid, 4-(2,4-dichlorophenoxy)-
Comparison: Compared to similar compounds, N-(4-{5-[3-(2,4-dichlorophenoxy)propyl]-1,2,4-oxadiazol-3-yl}phenyl)-2-(4-methoxyphenyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. For example, the presence of the oxadiazole ring and the dichlorophenoxy group may enhance its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C26H23Cl2N3O4 |
---|---|
Molecular Weight |
512.4 g/mol |
IUPAC Name |
N-[4-[5-[3-(2,4-dichlorophenoxy)propyl]-1,2,4-oxadiazol-3-yl]phenyl]-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C26H23Cl2N3O4/c1-33-21-11-4-17(5-12-21)15-24(32)29-20-9-6-18(7-10-20)26-30-25(35-31-26)3-2-14-34-23-13-8-19(27)16-22(23)28/h4-13,16H,2-3,14-15H2,1H3,(H,29,32) |
InChI Key |
VINRYVGLTBCADK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NOC(=N3)CCCOC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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